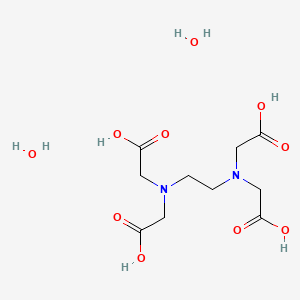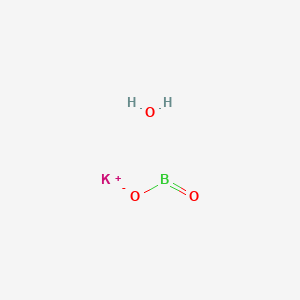
Edetic acid dihydrate
Overview
Description
Edetic acid dihydrate, also known as ethylenediaminetetraacetic acid dihydrate, is a chelating agent widely used in various fields. It is a colorless, water-insoluble solid with the chemical formula C10H16N2O8·2H2O. This compound is known for its ability to bind to metal ions, forming stable, water-soluble complexes. This property makes it valuable in applications ranging from industrial processes to medical treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edetic acid dihydrate is synthesized through a reaction involving ethylenediamine, formaldehyde, and sodium cyanide. The process involves the following steps:
Reaction with Ethylenediamine: Ethylenediamine reacts with formaldehyde and sodium cyanide to form the intermediate compound.
Hydrolysis: The intermediate compound undergoes hydrolysis to produce edetic acid.
Crystallization: The edetic acid is then crystallized to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes:
Mixing Reactants: Ethylenediamine, formaldehyde, and sodium cyanide are mixed in a reactor.
Heating: The mixture is heated to facilitate the reaction.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Edetic acid dihydrate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Substitution: It can participate in substitution reactions where metal ions are replaced by other ions.
Common Reagents and Conditions:
Chelation: Typically occurs in aqueous solutions with the presence of metal ions.
Substitution: Requires specific conditions depending on the metal ions involved.
Major Products:
Chelation Products: Stable metal complexes that are water-soluble.
Substitution Products: New compounds formed by replacing metal ions.
Scientific Research Applications
Edetic acid dihydrate has numerous applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and chemical synthesis.
Biology: Employed in molecular biology to deactivate metal-dependent enzymes and protect biomolecules from metal-induced damage.
Medicine: Utilized in treatments for heavy metal poisoning by binding to toxic metals and facilitating their excretion.
Industry: Applied in the textile and paper industries to prevent metal ion impurities from affecting product quality
Mechanism of Action
The primary mechanism of action of edetic acid dihydrate involves chelation. It binds to metal ions through its carboxyl and amine groups, forming stable, water-soluble complexes. This process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. The chelated metal ions are then excreted from the body or removed from industrial processes .
Comparison with Similar Compounds
Edetic acid dihydrate is often compared with other chelating agents such as:
Tetrasodium ethylenediaminetetraacetate: Similar in structure but differs in its sodium content and solubility properties.
Triethylenetetramine: Another chelating agent with a different molecular structure and binding properties.
Tetraacetylethylenediamine: Used in similar applications but has distinct chemical properties and reactivity
Uniqueness: this compound is unique due to its high affinity for metal ions and its ability to form stable, water-soluble complexes. This makes it particularly effective in applications requiring the removal or sequestration of metal ions .
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKADZMAZVCJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622851 | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7487-55-0 | |
| Record name | Edetic acid dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-(Ethane-1,2-diyldinitrilo)tetraacetic acid--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDETIC ACID DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48G4KK684 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one dihydrochloride](/img/structure/B8022180.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl)-2-iodoacetamide](/img/structure/B8022190.png)



